Ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate
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Overview
Description
Ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. This reaction forms the core thiazole structure.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions. Benzylamine is reacted with the thiazole intermediate to form the desired product.
Esterification: The final step involves esterification to introduce the ethyl acetate group. This can be achieved by reacting the thiazole intermediate with ethyl chloroacetate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting microbial infections, cancer, and inflammatory diseases.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active thiazole derivatives.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Agrochemicals: It can be used in the synthesis of pesticides and herbicides due to its potential biological activity.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The thiazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Ethyl 2-(2-(benzylamino)thiazol-5-yl)acetate can be compared with other thiazole derivatives such as:
Ethyl 2-(2-aminothiazol-5-yl)acetate: Similar structure but with an amino group instead of a benzylamino group.
2-(2-(Benzylamino)thiazol-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester group.
Ethyl 2-(2-(methylamino)thiazol-5-yl)acetate: Similar structure but with a methylamino group instead of a benzylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C14H16N2O2S |
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Molecular Weight |
276.36 g/mol |
IUPAC Name |
ethyl 2-[2-(benzylamino)-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C14H16N2O2S/c1-2-18-13(17)8-12-10-16-14(19-12)15-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,16) |
InChI Key |
VQKONBWOIYPHCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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